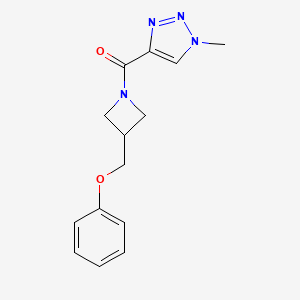

(1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(1-methyltriazol-4-yl)-[3-(phenoxymethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-17-9-13(15-16-17)14(19)18-7-11(8-18)10-20-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQOAFKTBDFVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CC(C2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The azetidine ring can be synthesized through a series of reactions involving the opening of an epoxide ring followed by functionalization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The phenoxymethyl group can be oxidized to form phenol derivatives.

Reduction: : The triazole ring can be reduced to form aminotriazoles.

Substitution: : The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

Oxidation: : Phenol derivatives

Reduction: : Aminotriazoles

Substitution: : Substituted azetidines

Scientific Research Applications

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone is a synthetic organic molecule that combines a 1,2,3-triazole ring and an azetidine moiety. The presence of the triazole group contributes to the compound's potential as a bioactive agent because of its capacity to form hydrogen bonds and interact with biological targets. The azetidine ring enhances this interaction through its unique structural properties, making it a subject of interest in medicinal chemistry.

Chemical Structure Analysis

The molecule contains a 1,2,3-triazole ring, a common pharmacophore associated with various biological activities, including antifungal, antibacterial, and anticancer properties. The presence of an azetidinone ring system has also been linked to anticonvulsant and analgesic activities in certain chemical compounds.

Potential Applications

The potential applications of this compound span various fields:

- Pharmaceutical Chemistry Predictive models suggest that this compound could exhibit similar bioactivities based on its structural features.

- Agrochemicals As a bioactive molecule for crop protection.

- Material Science For creating new functional materials.

The biological activity of this compound has been predicted using computational methods that assess structure-activity relationships. Compounds with triazole and azetidine moieties have shown promise in various pharmacological activities. Predictive models suggest that this compound could exhibit similar bioactivities based on its structural features.

Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyltriazole | Triazole ring | Antifungal |

| Phenoxyacetic Acid | Phenoxy group | Anti-inflammatory |

| Azetidine Derivatives | Azetidine ring | Anticancer |

Mechanism of Action

The mechanism by which (1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Azetidine vs. Piperazine Moieties

A key structural analogue is (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (), which replaces the azetidine ring with a piperazine moiety. In cytotoxicity assays against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cell lines, piperazine-linked derivatives demonstrated moderate to potent activity, with IC₅₀ values ranging from 1.2 to 15 µM .

Variations in Triazole Substituents

The substituent on the triazole ring significantly influences activity. For example:

- Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) () contains a phenyl-substituted triazole and a thiadiazole moiety. This compound exhibited promising antitumor activity against HepG2 (IC₅₀ = 2.94 µM) and MCF-7 (IC₅₀ = 3.4 µM) cell lines .

Comparison with Thiadiazole and Thiazole Derivatives

Compounds such as (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone () replace the methanone-linked triazole with a thiazole ring. Thiazoles are known for their electron-rich aromatic systems, which enhance π-π stacking interactions in biological targets. The target compound’s triazole-azetidine scaffold may offer distinct electronic and steric profiles compared to thiazole analogues .

Biological Activity

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone , identified by its CAS number 2034481-40-6 , has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The triazole moiety is known for its pharmacological significance, while the azetidine ring contributes to the compound's overall biological profile.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 272.30 g/mol . Its structure includes a triazole ring fused with an azetidine moiety, which may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.30 g/mol |

| CAS Number | 2034481-40-6 |

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. In vitro studies have demonstrated that derivatives of triazole can inhibit the growth of various bacterial strains and fungi. The specific compound has not been extensively studied alone; however, similar triazole-containing compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The potential anticancer properties of triazole derivatives have been explored in several studies. For instance, a related study highlighted that triazole-based compounds could induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific compound's activity against cancer cells remains to be elucidated in dedicated studies.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Interference with Cell Signaling : Triazoles can affect signaling pathways that regulate cell growth and apoptosis.

Q & A

Q. What are the stability and storage conditions for this compound?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines indicate degradation pathways (e.g., hydrolysis of the azetidine ring). Store at -20°C in amber vials under inert gas (argon) to prevent oxidation. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.